Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and yield. Industrial production also incorporates advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted triazine compounds. These products have various applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The triazine rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Similar structure but with nitro groups instead of hydroxypropoxy and phenylamino groups.
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-aminophenylazo]benzenesulfonic acid monosodium salt: Contains azo groups, leading to different chemical properties and applications.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt lies in its combination of functional groups, which confer a wide range of reactivity and applications. The presence of triazine rings, hydroxypropoxy, and phenylamino groups makes it a versatile compound in various fields .
Properties
CAS No. |
68003-30-5 |
---|---|
Molecular Formula |
C38H36N10Na2O10S2 |
Molecular Weight |
902.9 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-(2-hydroxypropoxy)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(2-hydroxypropoxy)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H38N10O10S2.2Na/c1-23(49)21-57-37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(19-29)59(51,52)53)13-14-26-16-18-30(20-32(26)60(54,55)56)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)58-22-24(2)50;;/h3-20,23-24,49-50H,21-22H2,1-2H3,(H,51,52,53)(H,54,55,56)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;/q;2*+1/p-2 |
InChI Key |
UNBOVEPRBRJVTI-UHFFFAOYSA-L |
Canonical SMILES |
CC(COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OCC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)O.[Na+].[Na+] |
Origin of Product |
United States |
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